cis-Captafol-d6 cis-Captafol-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210963
InChI:
SMILES:
Molecular Formula: C₁₀H₃D₆Cl₄NO₂S
Molecular Weight: 355.1

cis-Captafol-d6

CAS No.:

Cat. No.: VC0210963

Molecular Formula: C₁₀H₃D₆Cl₄NO₂S

Molecular Weight: 355.1

* For research use only. Not for human or veterinary use.

cis-Captafol-d6 -

Specification

Molecular Formula C₁₀H₃D₆Cl₄NO₂S
Molecular Weight 355.1

Introduction

Chemical Identity and Structural Properties

Basic Identification

cis-Captafol-d6 is a deuterated analog of cis-captafol, characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₃D₆Cl₄NO₂S
Molecular Weight355.08 g/mol
CAS Number2939-80-2 (parent compound)
Accurate Mass352.95
Stereochemistrycis configuration

The compound maintains the same basic structure as cis-captafol but incorporates six deuterium atoms in place of six hydrogen atoms in the cyclohexene ring . The deuteration pattern specifically affects positions 4, 5, 6, and 7 of the molecular structure, with the distribution being two deuterium atoms at position 3, two at position 4, and one each at positions 5 and 6 .

Structural Characteristics

The core structure of cis-Captafol-d6 consists of a tetrahydrophthalimide moiety with a tetrachloroethylthio substituent at the nitrogen position. The IUPAC name of the compound is (3aR,7aS)-2-((1,1,2,2-tetrachloroethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6, reflecting its stereochemistry and deuteration pattern . The SMILES notation for the compound is O=C1[C@]2([H])C@([H])C(N1SC(Cl)(Cl)C(Cl)Cl)=O, which provides a linear representation of its molecular structure .

The compound features a cis configuration at the junction between the cyclohexene and dicarboximide rings, as indicated by the (3aR,7aS) stereochemical designation . This configuration is crucial for its biological activity and analytical properties.

Parent Compound Background

Historical Context and Development

cis-Captafol, the parent compound of cis-Captafol-d6, is a broad-spectrum fungicide that was first registered for use in 1962 . It belongs to the phthalimide family of fungicides and was marketed under various trade names including Difolatan, Folcid, Merpafol, and Sanspor . The compound was developed as a protective fungicide for use on a wide range of crops and was valued for its effectiveness against numerous plant pathogens.

Agricultural Applications

The parent compound captafol was widely used as a fungicide for various crops including:

Crop CategoriesSpecific Crops
FruitsApples, apricots, blueberries, cherries, grapefruit, lemons, limes, nectarines, oranges, peaches, plums, prunes, tangerines
VegetablesCucumbers, melons, onions, potatoes, tomatoes, watermelons
Other CropsCorn (sweet), peanuts, macadamia nuts, pineapples, taro
Seed TreatmentsCorn (field), cotton, peanuts, rice, sorghum

These applications demonstrate the versatility of captafol as a fungicidal agent . The compound was particularly valuable for controlling diseases in fruit trees and vegetable crops, where it provided both protective and curative activity against numerous fungal pathogens.

Synthesis and Production of cis-Captafol-d6

Deuteration Process

The synthesis of cis-Captafol-d6 involves the selective deuteration of the parent compound cis-captafol. The deuterium atoms are specifically incorporated at positions 4, 4, 5, 6, 7, and 7 of the cyclohexene ring . This selective deuteration requires specialized synthetic techniques to ensure the correct positioning of the deuterium atoms and maintenance of the cis stereochemistry.

The deuteration process typically involves either catalytic hydrogen-deuterium exchange reactions or custom synthesis using deuterated starting materials. The specific synthetic route must carefully preserve the tetrachloroethylthio moiety while incorporating deuterium atoms into the cyclohexene portion of the molecule.

Analytical Applications

Role as a Reference Standard

Analytical TechniquePurpose
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separation and quantification of captafol in complex matrices
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of captafol in samples amenable to gas chromatography
High-Performance Liquid Chromatography (HPLC)Separation and detection of captafol in various sample types

The use of cis-Captafol-d6 as an internal standard improves the accuracy and precision of these analytical methods by compensating for variations in sample preparation, injection volume, and instrument response.

Physical and Chemical Properties

Physical Characteristics

The physical properties of cis-Captafol-d6 are similar to those of the non-deuterated parent compound, with some minor differences due to the isotope effect. The deuterated compound is typically obtained as a solid material and is handled at room temperature during shipping and storage .

Stability Considerations

Like its parent compound, cis-Captafol-d6 contains a tetrachloroethylthio moiety that can be susceptible to hydrolysis under certain conditions. The stability of the compound is influenced by factors such as pH, temperature, and exposure to light. Analytical standards of cis-Captafol-d6 may require special storage considerations to maintain their isotopic purity and chemical integrity over time.

Spectroscopic Properties

Mass Spectrometry

The mass spectral characteristics of cis-Captafol-d6 are particularly important for its application as an analytical standard. The molecule exhibits a molecular ion peak at approximately m/z 355, which is 6 mass units higher than the parent compound due to the six deuterium atoms . This mass shift allows for clear distinction between the analyte and internal standard in mass spectrometric analyses.

The fragmentation pattern of cis-Captafol-d6 follows similar pathways to the non-deuterated compound but with corresponding mass shifts in the fragment ions containing the deuterated portions of the molecule. This consistent fragmentation behavior is valuable for developing selective and sensitive analytical methods.

Nuclear Magnetic Resonance

Nuclear Magnetic Resonance (NMR) spectroscopy of cis-Captafol-d6 would show distinctive features compared to the parent compound. The ¹H NMR spectrum would show reduced or absent signals for the protons replaced by deuterium, while the ²H (deuterium) NMR spectrum would show signals corresponding to the six deuterium atoms in the cyclohexene ring.

The NMR spectra would also confirm the cis configuration at the junction between the cyclohexene and dicarboximide rings, which is a critical structural feature of the compound.

Safety MeasureDescription
Personal Protective EquipmentGloves, lab coat, and safety glasses should be worn when handling the compound
VentilationWork should be conducted in a well-ventilated area or fume hood
StorageThe compound should be stored according to manufacturer recommendations to maintain stability
DisposalDisposal should follow local regulations for laboratory chemicals

Regulatory Status

The regulatory status of cis-Captafol-d6 differs from that of the parent compound. While captafol was regulated as an agricultural pesticide and subsequently banned in many countries due to health concerns, cis-Captafol-d6 is regulated as an analytical reference standard .

Current Research and Future Directions

Environmental Monitoring

cis-Captafol-d6 continues to play an important role in environmental monitoring studies focusing on the persistence and degradation of captafol in various ecosystems. Despite the discontinued use of captafol in many countries, monitoring its environmental residues remains important for understanding the long-term impacts of historical applications.

Research using deuterated standards like cis-Captafol-d6 helps in developing more sensitive and selective analytical methods for detecting trace amounts of captafol and its degradation products in environmental samples. These methods contribute to our understanding of the environmental fate of persistent organic pollutants.

Metabolism Studies

Another area of research involving cis-Captafol-d6 is the study of captafol metabolism in plants, animals, and environmental systems. The deuterium labeling provides a valuable tool for tracking metabolic transformations and identifying metabolites through mass spectrometric analysis.

Future research may focus on combining deuterium labeling with other isotopic labels (such as ¹³C or ¹⁵N) to create multiply-labeled analogs of captafol for more comprehensive metabolic studies. These advanced labeling strategies could provide deeper insights into the biochemical transformations of captafol in various biological systems.

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